molecular formula C14H11ClN2O3 B335552 N-benzyl-4-chloro-2-nitrobenzamide

N-benzyl-4-chloro-2-nitrobenzamide

Cat. No.: B335552
M. Wt: 290.7 g/mol
InChI Key: RJJVFCLRUMMJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-chloro-2-nitrobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a chlorine substituent at the 4-position, and a nitro group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7 g/mol

IUPAC Name

N-benzyl-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c15-11-6-7-12(13(8-11)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)

InChI Key

RJJVFCLRUMMJCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chloro-Nitrobenzamides

Key structural analogs differ in substituent positions and aromatic moieties. For example:

  • N-(3-Chlorophenethyl)-4-Nitrobenzamide (): Features a 3-chlorophenethyl group instead of benzyl, with the nitro group at the 4-position. This compound’s synthesis involves 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, highlighting how amine choice dictates substituent orientation.
  • 2-Chloro-4-Nitro-N-Phenylbenzamide (): Substitutes benzyl with phenyl, altering steric and electronic properties. Its molecular formula (C₁₃H₉ClN₂O₃) and molar mass (288.67 g/mol) are comparable to the target compound, suggesting similar solubility and reactivity profiles.
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method
N-Benzyl-4-chloro-2-nitrobenzamide C₁₄H₁₁ClN₂O₃ 302.70 Benzyl (N), 4-Cl, 2-NO₂ Not specified in evidence
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 316.73 3-Chlorophenethyl (N), 4-NO₂ Amine + acyl chloride
2-Chloro-4-nitro-N-phenylbenzamide C₁₃H₉ClN₂O₃ 288.67 Phenyl (N), 2-Cl, 4-NO₂ Acyl chloride coupling
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide C₁₄H₉ClN₂OS 288.75 Benzothiazole (N), 4-Cl Heterocyclic amine coupling

Crystallographic and Spectroscopic Insights

  • Crystallographic Data : Analogous compounds like N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide () and 4-Chloro-N-(2-methoxyphenyl)benzamide () reveal bond-length trends. For instance, nitro groups introduce planarity to the aromatic ring, while chloro substituents influence intermolecular interactions (e.g., halogen bonding). These structural features may extrapolate to the target compound’s packing behavior .
  • Spectroscopic Characterization: Fluorescence studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () demonstrate that electron-withdrawing groups (e.g., NO₂, Cl) enhance spectral intensity. The target compound’s nitro and chloro groups likely exhibit similar UV-Vis absorption maxima (~300–350 nm) and fluorescence quenching effects .

Functional Group Impact on Reactivity and Bioactivity

  • Nitro Group Position : Shifting the nitro group from the 2- to 4-position (as in vs. 6) alters electron density, affecting nucleophilic substitution rates and hydrogen-bonding capacity.
  • Benzyl vs. For example, 2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide () shows increased rigidity due to the benzothiazole ring, which could improve thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.